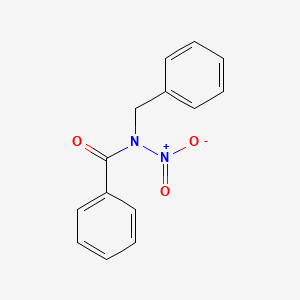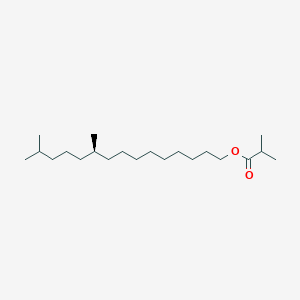
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate is an organic compound with a complex structure. It is a type of ester, which is a class of compounds commonly used in various chemical and industrial applications. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10S)-10,14-Dimethylpentadecyl 2-methylpropanoate typically involves the esterification reaction between an alcohol and a carboxylic acid. The specific synthetic route may vary, but a common method involves the reaction of 10,14-dimethylpentadecanol with 2-methylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation or crystallization to obtain the pure ester product.
Analyse Chemischer Reaktionen
Types of Reactions
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: 10,14-Dimethylpentadecanol and 2-methylpropanoic acid.
Reduction: 10,14-Dimethylpentadecanol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of (10S)-10,14-Dimethylpentadecyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding alcohol and carboxylic acid, which can then participate in further biochemical processes. The specific molecular targets and pathways involved depend on the context of its use, such as in drug delivery or as a fragrance compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methylpropanoate: A simpler ester with similar chemical properties but a less complex structure.
Ethyl 2-methylpropanoate: Another ester with similar reactivity but different physical properties due to the ethyl group.
Butyl 2-methylpropanoate: A larger ester with similar chemical behavior but different applications due to its size and properties.
Uniqueness
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate is unique due to its specific structure, which includes a long alkyl chain with multiple methyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields. Its stereochemistry, indicated by the (10S) configuration, also contributes to its unique behavior and interactions in biological systems.
Eigenschaften
CAS-Nummer |
164260-04-2 |
|---|---|
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
[(10S)-10,14-dimethylpentadecyl] 2-methylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3/t20-/m0/s1 |
InChI-Schlüssel |
WEUUVFYXSHQOIT-FQEVSTJZSA-N |
Isomerische SMILES |
C[C@@H](CCCCCCCCCOC(=O)C(C)C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


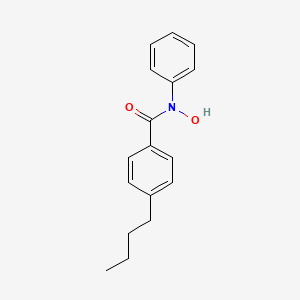
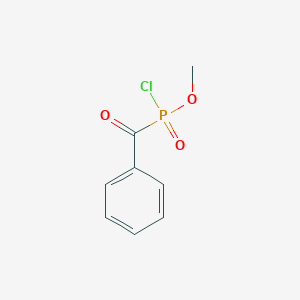
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
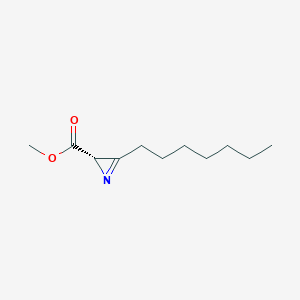
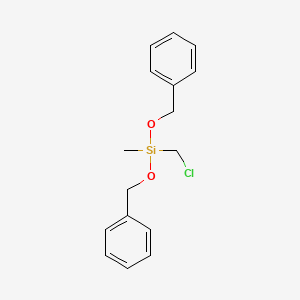
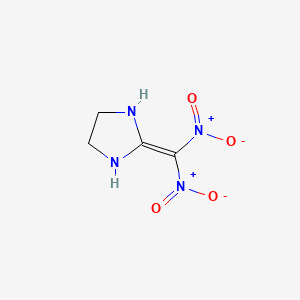
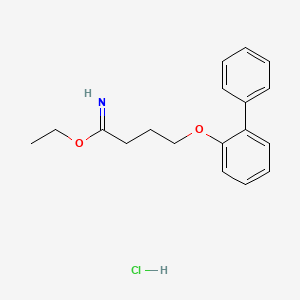
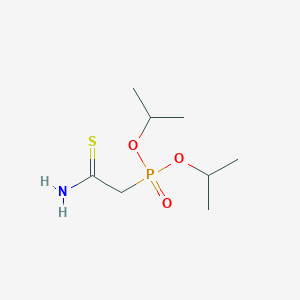
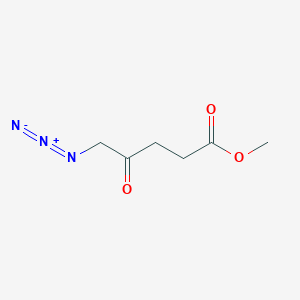

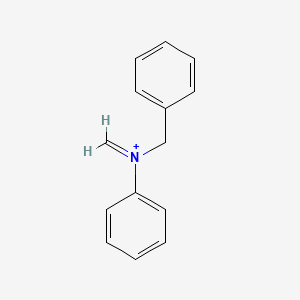
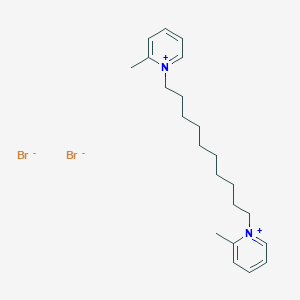
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
